molecular formula C20H21NO3S2 B2458064 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide CAS No. 2034491-78-4

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2458064
CAS No.: 2034491-78-4
M. Wt: 387.51
InChI Key: QBZDZJAHDSGHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-14(2)24-17-7-5-15(6-8-17)19(22)21-13-20(23,16-9-11-25-12-16)18-4-3-10-26-18/h3-12,14,23H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZDZJAHDSGHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2} with a molecular weight of approximately 310.4 g/mol. The compound features a complex structure that includes thiophene rings, which are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Thiophene derivatives have been noted for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The presence of hydroxyl groups enhances their solubility and bioavailability, contributing to their efficacy against microbial pathogens .
  • Anti-inflammatory Effects : Studies have shown that thiophene derivatives can modulate inflammatory pathways. For instance, compounds that inhibit specific enzymes involved in inflammation can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antioxidant Activity : The antioxidant properties of this compound may be linked to its ability to scavenge free radicals and reduce oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Research Findings

A variety of studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains; potential for drug development
Anti-inflammatoryInhibits cytokine production; reduces inflammation in animal models
AntioxidantScavenges free radicals; protects cells from oxidative damage

Case Studies

  • Antimicrobial Efficacy : A study published in Current Topics in Medicinal Chemistry highlighted the antimicrobial effects of thiophene derivatives, demonstrating that modifications in the structure can enhance activity against resistant strains of bacteria .
  • Anti-inflammatory Mechanism : Research conducted on cathepsin C inhibitors indicated that similar compounds could effectively reduce inflammation in models of chronic obstructive pulmonary disease (COPD). This suggests a promising avenue for treating inflammatory diseases using derivatives like this compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide with high purity?

  • Methodological Answer : The synthesis requires multi-step organic reactions, including amide bond formation and substitution reactions. Key steps involve:

  • Reaction Optimization : Use ethanol or DMF as solvents to enhance solubility and reaction efficiency. Control temperatures between 50–80°C to avoid side reactions (e.g., oxidation of thiophene rings) .
  • Analytical Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using 1H^1 \text{H}-NMR (for hydroxy and isopropoxy groups) and high-resolution mass spectrometry (HRMS) .
  • Purification : Employ column chromatography with gradient solvent systems (e.g., hexane/ethyl acetate) to isolate the compound from byproducts .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • NMR Discrepancies : Compare chemical shifts with analogous compounds (e.g., thiophene-substituted benzamides) to identify environment-specific variations. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm in 1H^1 \text{H}-NMR .
  • Mass Spectrometry : Use HRMS to distinguish between isobaric impurities and confirm molecular formula accuracy (e.g., C19_{19}H20_{20}N2_{2}O4_{4}S3_{3}) .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to predict HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d) are suitable for sulfur-containing systems .
  • Thermochemical Accuracy : Validate calculations against experimental data (e.g., bond dissociation energies) using gradient-corrected exchange-correlation functionals to minimize errors (<3 kcal/mol) .

Q. How can researchers design experiments to investigate the compound’s biological activity against specific targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiophene or isopropoxy groups to assess pharmacophore contributions. For example, replacing isopropoxy with methoxy may alter binding affinity .
  • Assay Development : Use fluorescence-based assays to monitor interactions with enzymes (e.g., kinases) or receptors. Optimize buffer conditions (pH 7.4, 25°C) to mimic physiological environments .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : The compound’s flexibility (hydroxyethyl chain) and hydrophobic thiophene groups may hinder crystal formation. Use slow evaporation with polar solvents (e.g., methanol/water mixtures) to promote lattice stability .
  • Data Collection : Employ synchrotron X-ray sources for high-resolution diffraction data. Refine structures using SHELXL, accounting for disorder in the isopropoxy group .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., benzoyl chloride derivatives) reduce conversion rates. Use freshly distilled reagents or commercial sources with ≥98% purity .
  • Scale Effects : Pilot-scale reactions (<1 mmol) may achieve higher yields due to better heat/mass transfer compared to industrial-scale batches .

Structural and Functional Insights

Q. What role do the thiophene rings play in the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : Thiophene’s aromaticity stabilizes intermediates during nucleophilic substitutions. The sulfur atom enhances π-π stacking with biological targets (e.g., enzyme active sites) .
  • Oxidation Sensitivity : Thiophene rings are prone to oxidation under acidic conditions. Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.